molecular formula C10H15BrN2O B1441639 4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol CAS No. 1219957-47-7

4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol

Cat. No.: B1441639
CAS No.: 1219957-47-7
M. Wt: 259.14 g/mol
InChI Key: IBSDEJWTXKQNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol is an organic compound that features a pyridine ring substituted with a bromine atom and a methyl group

Scientific Research Applications

4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol typically involves the following steps:

    Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine in the presence of a suitable catalyst.

    Amination: The brominated product is then subjected to amination to introduce the amino group at the 2-position of the pyridine ring. This step can be carried out using ammonia or an amine derivative under appropriate conditions.

    Butanol Addition: Finally, the amino group is reacted with 2-butanol to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Shares the bromine and methyl substitutions on the pyridine ring but lacks the amino and butanol groups.

    3-Methyl-2-pyridinamine: Contains the amino group but lacks the bromine and butanol substitutions.

Uniqueness

4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

4-[(5-bromo-3-methylpyridin-2-yl)amino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-5-9(11)6-13-10(7)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSDEJWTXKQNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCC(C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol
Reactant of Route 2
Reactant of Route 2
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol
Reactant of Route 3
Reactant of Route 3
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol
Reactant of Route 4
Reactant of Route 4
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol
Reactant of Route 5
Reactant of Route 5
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol
Reactant of Route 6
Reactant of Route 6
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.